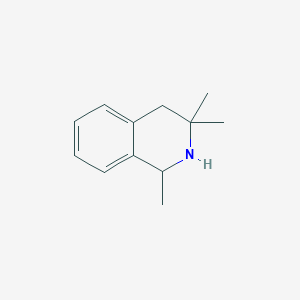

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

1,3,3-trimethyl-2,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7,9,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJDSRANHWZZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CC(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407575 | |

| Record name | 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41565-97-3 | |

| Record name | 1,2,3,4-Tetrahydro-1,3,3-trimethylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41565-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline. While specific literature on this particular substituted tetrahydroisoquinoline is limited, this document extrapolates from the well-established chemistry of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold to predict its synthesis, reactivity, and spectroscopic characteristics. This approach offers valuable insights for researchers interested in exploring the potential of this and similar molecules in drug discovery and development.

The 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a wide array of natural products and synthetic molecules of significant pharmacological importance.[1][2] This heterocyclic system is a key component of numerous alkaloids and has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. The conformational flexibility of the saturated heterocyclic ring, combined with the aromatic portion, allows for diverse molecular interactions, leading to a broad spectrum of biological activities.

Derivatives of the THIQ scaffold have demonstrated a remarkable range of therapeutic effects, including but not limited to, anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and neuroprotective activities.[3] The substitution pattern on both the aromatic and heterocyclic rings plays a crucial role in determining the specific pharmacological profile of a given THIQ derivative. The introduction of methyl groups, as in the case of this compound, can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding affinity.

Synthesis of the this compound Core

The construction of the 1,2,3,4-tetrahydroisoquinoline ring system is most commonly achieved through two classical named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

Proposed Synthesis via the Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[4] To synthesize this compound, a plausible approach would involve the reaction of 2-methyl-1-phenylpropan-2-amine with acetaldehyde under acidic conditions.

Reaction Mechanism:

Figure 1: Proposed Pictet-Spengler synthesis of the target compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-methyl-1-phenylpropan-2-amine (1 equivalent) in a suitable solvent such as toluene or dichloromethane, add acetaldehyde (1.1 equivalents).

-

Acid Catalysis: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Synthesis via the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a method for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides, which can then be reduced to the corresponding tetrahydroisoquinolines.[5] For the synthesis of the target molecule, this would involve the acylation of 2-phenylpropan-2-amine followed by cyclization and reduction.

Reaction Workflow:

Figure 2: Workflow for the proposed Bischler-Napieralski synthesis.

Experimental Protocol (Hypothetical):

-

Amide Formation: React 2-phenylpropan-2-amine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) to form N-(2-phenylpropan-2-yl)acetamide.

-

Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in an inert solvent like toluene and heat to reflux. This will yield 1,3,3-trimethyl-3,4-dihydroisoquinoline.

-

Reduction: Reduce the intermediate dihydroisoquinoline using a suitable reducing agent. For example, sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (H₂ over Palladium on carbon) will afford the final product, this compound.

-

Purification: Each step would require appropriate work-up and purification, likely involving extraction and column chromatography.

Predicted Chemical Properties and Reactivity

The chemical properties of this compound are dictated by the interplay of the electron-rich aromatic ring, the secondary amine, and the steric and electronic effects of the methyl groups.

-

Basicity: The nitrogen atom in the tetrahydroisoquinoline ring is a secondary amine and is therefore basic. It will readily react with acids to form the corresponding ammonium salt. The presence of the electron-donating methyl group at the 1-position may slightly increase the basicity compared to the unsubstituted parent compound.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the molecule nucleophilic. It can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines.

-

Oxidation: The benzylic C1-H bond is susceptible to oxidation, which can lead to the formation of the corresponding 3,4-dihydroisoquinolinium salt or, under harsher conditions, the fully aromatic isoquinoline.

-

Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic aromatic substitution by the alkyl group of the heterocyclic ring. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to occur, with substitution primarily directed to the positions para and ortho to the point of ring fusion (positions 6 and 8).

Predicted Spectroscopic Data

The following table summarizes the predicted key spectroscopic features for this compound. These predictions are based on the analysis of related structures and general principles of spectroscopy.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.0-7.3 ppm. C1-H Proton: A quartet around δ 3.5-4.0 ppm, coupled to the C1-methyl protons. C4-Methylene Protons: A singlet or AB quartet around δ 2.5-3.0 ppm. C1-Methyl Protons: A doublet around δ 1.2-1.5 ppm. C3-Methyl Protons: Two singlets for the gem-dimethyl groups around δ 1.0-1.3 ppm. N-H Proton: A broad singlet, chemical shift dependent on concentration and solvent. |

| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 125-145 ppm. C1 Carbon: A signal around δ 55-65 ppm. C3 Carbon: A quaternary carbon signal around δ 45-55 ppm. C4 Carbon: A signal around δ 30-40 ppm. Methyl Carbons: Signals in the aliphatic region, δ 15-30 ppm. |

| Infrared (IR) Spectroscopy | N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹. C-H (sp³) Stretch: Bands just below 3000 cm⁻¹. C-H (sp²) Stretch: Bands just above 3000 cm⁻¹. C=C (Aromatic) Stretch: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound. Major Fragmentation: Likely loss of a methyl group from the 1 or 3 position to form a stable benzylic or iminium cation. A retro-Diels-Alder type fragmentation of the heterocyclic ring may also be observed. |

Potential Applications in Drug Development

Given the wide range of biological activities associated with the THIQ scaffold, this compound represents an interesting candidate for further investigation. The specific substitution pattern may confer unique pharmacological properties. Based on the activities of other methylated THIQs, potential areas for exploration include:

-

Neuropharmacology: The THIQ skeleton is present in molecules with activity at various central nervous system targets. The lipophilicity imparted by the methyl groups may enhance blood-brain barrier penetration.

-

Antimicrobial Agents: Numerous THIQ derivatives have shown promising antibacterial and antifungal activities.[3]

-

Anticancer Drug Discovery: The THIQ core is a feature of several natural and synthetic compounds with cytotoxic properties against various cancer cell lines.

Conclusion

References

- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.

- Chander, S., Ashok, P., Singh, A., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.

- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

- Wang, X., & You, S. (2014). The Bischler–Napieralski Reaction in the Synthesis of Isoquinolines. Comprehensive Organic Synthesis II, 5, 569-601.

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

NIST. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

- Kaur, H., Kumar, M., & Singh, P. (2019). 1,2,3,4-Tetrahydroisoquinoline: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 19(14), 1126-1145.

- Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29.

-

ResearchGate. (2015). Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives. 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

- MDPI. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(11), 9134-9147.

- Thieme. (2017). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Synfacts, 13(08), 0825.

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

-

RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

Sources

- 1. lib.sfu.ca [lib.sfu.ca]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. supportcontent.elsevier.com [supportcontent.elsevier.com]

- 5. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Introduction: The Analytical Challenge

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

The initial step in any structure elucidation is to determine the molecular formula and identify the core functional groups. This foundational data provides the necessary constraints for the more detailed analysis that follows.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Choice: Before delving into complex NMR experiments, we must first establish the elemental composition. High-Resolution Mass Spectrometry, typically using Electrospray Ionization (ESI) in positive ion mode, is the definitive technique for this purpose. It provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula.

Expected Results: For this compound (C₁₂H₁₇N), the protonated molecule [M+H]⁺ would be observed.

| Parameter | Value | Interpretation |

| Molecular Formula | C₁₂H₁₇N | |

| Calculated Exact Mass | 175.1361 | Monoisotopic mass of the neutral molecule. |

| Observed [M+H]⁺ | ~176.1439 | The measured m/z in a high-resolution ESI-MS spectrum. |

| Degree of Unsaturation | 5 | Calculated as (2C + 2 + N - H)/2 = (24 + 2 + 1 - 17)/2 = 5. This is consistent with a benzene ring (4 degrees) and one additional ring (1 degree). |

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known standard.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. Ensure the resolution is sufficient to distinguish the target ion from potential interferences.

Electron Ionization (EI) Mass Spectrometry and Fragmentation

Causality of Experimental Choice: While HRMS gives the molecular formula, EI-MS provides structural information through characteristic fragmentation patterns. The high energy of electron impact induces fragmentation at predictable points in the molecule, offering clues to its connectivity.[2] For cyclic amines like THIQs, α-cleavage next to the nitrogen atom is a dominant fragmentation pathway.[3]

Proposed Fragmentation Pathway: The molecular ion (M⁺˙) at m/z 175 would be observed. The most significant fragmentation is expected to be the loss of a methyl group via α-cleavage at the C1 position, leading to a highly stable, resonance-stabilized iminium ion.

| m/z Value | Proposed Fragment | Interpretation |

| 175 | [C₁₂H₁₇N]⁺˙ | Molecular Ion (M⁺˙) |

| 160 | [C₁₁H₁₄N]⁺ | Loss of a methyl radical (•CH₃) from C1. This is expected to be the base peak due to the stability of the resulting iminium cation. |

| 118 | [C₉H₁₀]⁺˙ | Retro-Diels-Alder (RDA) type fragmentation of the heterocyclic ring, although less common for this specific structure.[4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Experimental Choice: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their vibrational frequencies. It serves as a quick confirmation of the molecular backbone.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3400 | N-H Stretch | Secondary Amine (N-H) |

| ~3000-3100 | C-H Stretch | Aromatic C-H |

| ~2850-2970 | C-H Stretch | Aliphatic C-H (from methyl and methylene groups) |

| ~1600, ~1450-1500 | C=C Stretch | Aromatic Ring |

| ~1100-1250 | C-N Stretch | Aliphatic Amine |

The presence of a distinct N-H stretch and the characteristic aromatic C=C stretches would provide strong, immediate evidence for the tetrahydroisoquinoline core.[5][6]

Part 2: The Core of Elucidation - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments provides unambiguous evidence of atom connectivity and spatial relationships.[7][8]

Visualizing the Structure and Numbering Scheme

To discuss the NMR data logically, we must first define the atomic numbering scheme for this compound.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy (500 MHz, CDCl₃)

Causality of Experimental Choice: ¹H NMR provides the first detailed look at the hydrogen environments. Chemical shift, integration, and multiplicity (splitting pattern) are used to identify the types of protons and their neighboring atoms.

Predicted ¹H NMR Data:

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |

| H5, H6, H7, H8 | 7.0 - 7.3 | Multiplet (m) | 4H | Aromatic protons of the benzene ring. |

| H1 | ~4.0 - 4.2 | Quartet (q) | 1H | Methine proton at C1, adjacent to a methyl group and the C8a aromatic carbon. Split by the C1-Methyl protons. |

| H4 | ~2.7 - 2.9 | Singlet (s) | 2H | Methylene protons at C4. Expected to be a singlet as there are no adjacent protons on C3 (quaternary). |

| C1-CH₃ | ~1.4 - 1.6 | Doublet (d) | 3H | Methyl group at C1, coupled to the H1 proton. |

| C3-CH₃ (geminal) | ~1.2 - 1.3 | Singlet (s) | 6H | Two equivalent methyl groups on the quaternary C3 carbon. No adjacent protons to couple with. |

| N-H | ~1.5 - 2.5 | Broad Singlet (br s) | 1H | Secondary amine proton. Often broad and may exchange with D₂O. |

¹³C NMR and DEPT-135 Spectroscopy (125 MHz, CDCl₃)

Causality of Experimental Choice: ¹³C NMR identifies all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH₃, CH₂, and CH carbons, which is essential for unambiguous assignment.

Predicted ¹³C NMR and DEPT-135 Data:

| Carbon(s) | Predicted δ (ppm) | DEPT-135 Signal | Assignment Rationale |

| C4a, C8a | ~135 - 145 | None | Aromatic quaternary carbons involved in ring fusion. |

| C5, C6, C7, C8 | ~125 - 130 | Positive (CH) | Aromatic methine carbons. |

| C1 | ~55 - 60 | Positive (CH) | Aliphatic methine carbon attached to nitrogen. |

| C3 | ~48 - 52 | None | Aliphatic quaternary carbon attached to nitrogen. |

| C4 | ~35 - 40 | Negative (CH₂) | Aliphatic methylene carbon. |

| C3-CH₃ (geminal) | ~28 - 32 | Positive (CH₃) | Geminal methyl carbons. |

| C1-CH₃ | ~20 - 25 | Positive (CH₃) | Methyl carbon at the C1 position. |

2D NMR for Unambiguous Connectivity

Causality of Experimental Choice: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a molecule with several methyl singlets and a complex aromatic region, 2D experiments like COSY, HSQC, and HMBC are not optional—they are mandatory for a verifiable structure.[9][10][11]

Workflow for Structure Elucidation using 2D NMR

Caption: The integrated NMR workflow for structure elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[11]

-

Key Correlation: A cross-peak between the H1 quartet (~4.1 ppm) and the C1-CH₃ doublet (~1.5 ppm) will definitively link these two groups. No other correlations are expected in the aliphatic region due to the quaternary C3.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.[10]

-

Self-Validation: It provides a direct and powerful check on the 1D assignments. For example, the proton at ~4.1 ppm (H1) will show a correlation to the carbon at ~55-60 ppm (C1). The protons at ~1.2 ppm (C3-CH₃) will correlate to the carbon at ~28-32 ppm.

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[9][10] This is how we connect the quaternary carbons and isolated spin systems.

Key HMBC Correlations for Structure Proof:

Caption: Key HMBC correlations confirming the molecular backbone.

Trustworthiness through HMBC:

-

Connecting the Gem-Dimethyl Group: The protons of the C3-methyl groups (~1.2 ppm) will show correlations to the quaternary C3 carbon (~50 ppm) and the methylene C4 carbon (~38 ppm). This confirms their position at C3.

-

Bridging to the Aromatic Ring: The H4 methylene protons (~2.8 ppm) are critical. They will show correlations to C3, the quaternary aromatic carbon C4a (~136 ppm), and the aromatic CH carbon C5 (~128 ppm). This definitively connects the heterocyclic ring to the benzene ring at the correct position.

-

Confirming the C1 Position: The H1 proton (~4.1 ppm) will show correlations to the quaternary C3, the other fusion carbon C8a, and the aromatic C5. The C1-methyl protons (~1.5 ppm) will show correlations to C1 and C8a. This network of correlations locks the C1-methyl group in place and completes the structural puzzle.

Conclusion

The structure of this compound is elucidated through a systematic and multi-faceted analytical approach. HRMS establishes the molecular formula, and FTIR confirms the core functional groups. The definitive structure is then assembled using a suite of NMR experiments. ¹H and ¹³C NMR provide the inventory of atoms, while COSY, HSQC, and particularly HMBC experiments provide the unambiguous connections between them. Each piece of data serves to validate the others, resulting in a high-confidence structural assignment that meets the rigorous standards of chemical and pharmaceutical research.

References

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Castro, V., et al. (2006). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society. Retrieved from [Link]

-

ACS Omega. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. American Chemical Society. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2018). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. American Chemical Society. Retrieved from [Link]

-

ACG Publications. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes. Retrieved from [Link]

-

PubMed. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles. National Library of Medicine. Retrieved from [Link]

-

AWS. (n.d.). A Versatile C-H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions. Retrieved from [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives. 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in.... Retrieved from [Link]

-

Springer. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

ResearchGate. (2016). Conformers of 1, 2, 3, 4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - 13C NMR. Retrieved from [Link]

- Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

-

Thieme Chemistry. (2015). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. SYNFORM. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

An In-Depth Technical Guide to 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline, a polysubstituted derivative of the versatile tetrahydroisoquinoline (THIQ) scaffold. While a specific CAS number for this compound is not prominently documented in publicly available databases, its structural features suggest significant potential in medicinal chemistry and drug development. This guide will delve into a proposed synthetic pathway, detailed analytical and spectroscopic characterization, and explore its potential applications based on the well-established pharmacology of related THIQ analogs. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Tetrahydroisoquinoline Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] THIQ-based molecules have demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents, among other therapeutic applications.[3][4] The conformational rigidity of the THIQ ring system, combined with the ability to introduce diverse substituents at various positions, allows for the fine-tuning of biological activity and pharmacokinetic properties.

The subject of this guide, this compound, presents a unique substitution pattern with a methyl group at the C1 position and a gem-dimethyl group at the C3 position. The presence of the gem-dimethyl group is of particular interest as it can confer several advantageous properties in drug design, including increased metabolic stability and enhanced binding affinity through favorable conformational restriction.[5]

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis would logically begin with the reaction of 2-phenyl-2-propylamine with an acetaldehyde equivalent under acidic conditions. This variation of the Pictet-Spengler reaction would yield the 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline intermediate. Subsequent N-methylation would then furnish the final product.

dot

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

-

To a solution of 2-phenyl-2-propylamine (1 equivalent) in a suitable solvent such as toluene, add acetaldehyde (1.1 equivalents).

-

Acidify the mixture with a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and heat to reflux.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline.

Step 2: Synthesis of this compound

-

Dissolve the 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add a suitable methylating agent, for instance, methyl iodide (1.2 equivalents), and a mild base like potassium carbonate to scavenge the acid produced.[8]

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography to yield this compound.

Analytical and Spectroscopic Characterization

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

dot

Caption: Key proton groups for NMR prediction.

-

¹H NMR (500 MHz, CDCl₃):

-

δ 7.0-7.2 ppm (m, 4H): Aromatic protons of the benzene ring.

-

δ ~3.8-4.0 ppm (q, 1H): Methine proton at the C1 position, coupled to the C1-methyl group.

-

δ ~2.5-2.7 ppm (m, 2H): Methylene protons at the C4 position.

-

δ ~2.4 ppm (s, 3H): Singlet for the N-methyl protons.

-

δ ~1.4 ppm (d, 3H): Doublet for the C1-methyl protons.

-

δ ~1.1-1.3 ppm (s, 6H): Two singlets for the diastereotopic gem-dimethyl protons at the C3 position.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ ~140-145 ppm: Quaternary carbons of the fused benzene ring.

-

δ ~125-130 ppm: Aromatic CH carbons.

-

δ ~55-60 ppm: C1 carbon.

-

δ ~50-55 ppm: C3 carbon (quaternary).

-

δ ~40-45 ppm: N-methyl carbon.

-

δ ~30-35 ppm: C4 carbon.

-

δ ~20-30 ppm: C1-methyl and C3-gem-dimethyl carbons.

-

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 175. The fragmentation pattern will likely be dominated by the loss of a methyl group from the C1 position, leading to a stable iminium ion, which would be the base peak.[9]

-

Expected Fragments:

-

m/z 175 (M⁺): Molecular ion.

-

m/z 160 ([M-CH₃]⁺): Loss of a methyl group from C1, likely the base peak.

-

Further fragmentation of the aromatic ring and the aliphatic portion of the molecule.

-

Potential Applications in Drug Development

The unique structural features of this compound suggest several potential applications in drug discovery, primarily based on the known pharmacology of its structural analogs.

Central Nervous System (CNS) Disorders

Many substituted THIQs are known to interact with CNS targets. For instance, certain analogs act as modulators of NMDA receptors, suggesting potential for the treatment of neurological and psychiatric disorders.[6] The lipophilicity imparted by the three methyl groups in the target molecule may enhance its ability to cross the blood-brain barrier.

Oncology

The THIQ scaffold is present in several natural and synthetic anticancer agents.[3] Derivatives of THIQ have been shown to act as estrogen receptor antagonists, indicating potential applications in the treatment of hormone-dependent cancers such as breast cancer.[4]

Antimicrobial Agents

The THIQ nucleus has been incorporated into various compounds exhibiting antibacterial and antifungal properties.[3] The specific substitution pattern of this compound could lead to novel antimicrobial agents with improved efficacy or a different spectrum of activity.

Conclusion

This compound represents a promising, albeit underexplored, derivative of the pharmacologically significant tetrahydroisoquinoline family. Based on established synthetic methodologies, a practical route for its preparation can be devised. Its predicted spectroscopic properties provide a framework for its characterization. The introduction of a C1-methyl group and a C3-gem-dimethyl group on the THIQ scaffold is anticipated to confer unique pharmacological properties, making it a compelling target for synthesis and biological evaluation in the pursuit of novel therapeutics for CNS disorders, cancer, and infectious diseases. This guide serves as a foundational document to stimulate further research into this and related polysubstituted tetrahydroisoquinolines.

References

-

Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives. 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines. (2025). ResearchGate. [Link]

-

Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes. (2023). ACG Publications. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

-

Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]

-

Pictet-Spengler reaction. (n.d.). Chemeurope.com. [Link]

-

Alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline. (2018). ResearchGate. [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Indian Academy of Sciences. [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports. [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). Molecules. [Link]

-

Piperidine, 1-(phenylmethyl)-. (n.d.). NIST WebBook. [Link]

-

A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. (1971). ElectronicsAndBooks. [Link]

-

Synthesis and 1 H‐, 13 C‐NMR analysis of some substituted 1,2,3,4‐tetrahydroisoquinolines. (1989). Journal of Heterocyclic Chemistry. [Link]

- 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. (2011).

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2007). ResearchGate. [Link]

-

Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. (2019). Thieme Chemistry. [Link]

-

Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. (2026). Organic Letters. [Link]

-

Pictet-Spengler Reaction. (n.d.). NROChemistry. [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2010). MDPI. [Link]

-

Pictet-Spengler reaction. (n.d.). Name-Reaction.com. [Link]

-

CAS REGISTRY. (n.d.). CAS. [Link]

-

C12H17N. (n.d.). Wikipedia. [Link]

-

Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. (2015). PMC. [Link]

-

2-Benzylpiperidine. (n.d.). PubChem. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. (2021). Semantic Scholar. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

-

Synthesis of 3,4-dihydroisoquinolines. (n.d.). Organic Chemistry Portal. [Link]

-

4-Benzylpiperidine. (n.d.). PubChem. [Link]

-

Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2018). Journal of Medicinal Chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

MS fragmentation patterns. (2018). YouTube. [Link]

-

Mass fragmentation pattern of C1. (2020). ResearchGate. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2011). Molecules. [Link]

-

Three-component synthesis of 3,4-dihydroisoquinoline derivatives. (2002). ResearchGate. [Link]

-

Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). The Journal of Organic Chemistry. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. [Link]

-

3,4-Dihydroisoquinoline. (n.d.). PubChem. [Link]

-

Deaminative Reductive Methylation of Alkylpyridinium Salts. (2021). PMC. [Link]

-

N-methylation of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, (R)-salsolinol, in rat brains: in vivo microdialysis study. (1996). Neuroscience Letters. [Link]

Sources

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Pictet-Spengler Reaction [ebrary.net]

- 7. Pictet-Spengler_reaction [chemeurope.com]

- 8. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline scaffold is a key structural motif in a variety of pharmacologically active compounds. Its rigid framework and substitution pattern make it a valuable building block in medicinal chemistry for the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this important heterocyclic system, with a focus on the underlying chemical principles and practical experimental considerations. We will delve into the two major synthetic strategies: the Pictet-Spengler reaction and the Bischler-Napieralski reaction, offering a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.

Strategic Approaches to the this compound Core

The synthesis of the this compound core primarily relies on the formation of the isoquinoline ring system from acyclic precursors. The two most prominent and historically significant methods for this transformation are the Pictet-Spengler and the Bischler-Napieralski reactions.

The Pictet-Spengler Reaction: A Direct and Atom-Economical Approach

The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[3][4] For the synthesis of this compound, the key starting materials are 2-methyl-1-phenylpropan-2-amine and formaldehyde .

Mechanism of the Pictet-Spengler Reaction:

The reaction proceeds through the following key steps:

-

Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine of 2-methyl-1-phenylpropan-2-amine with formaldehyde under acidic conditions to form a highly electrophilic iminium ion.[2][4]

-

Intramolecular Cyclization: The electron-rich aromatic ring of the phenethyl moiety then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization step is the core of the ring formation.[3]

-

Deprotonation: Finally, a proton is lost from the aromatic ring to restore aromaticity, yielding the this compound product.

Synthesis of the Key Starting Material: 2-Methyl-1-phenylpropan-2-amine

A robust synthesis of the crucial precursor, 2-methyl-1-phenylpropan-2-amine, can be achieved from readily available starting materials such as substituted benzyl halides.[5] A multi-step synthesis is often employed:

-

Alkylation: Substituted benzyl chloride is reacted with isobutyronitrile in the presence of a strong base to form 2-methyl-1-substituted phenyl-2-butyronitrile.

-

Hydrolysis: The nitrile is then hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

-

Curtius Rearrangement: The carboxylic acid undergoes a Curtius rearrangement, typically using diphenylphosphoryl azide, to form an isocyanate intermediate, which is then trapped with an alcohol to form a carbamate.

-

Deprotection: Finally, the carbamate protecting group is removed, often by catalytic hydrogenation, to afford the desired 2-methyl-1-phenylpropan-2-amine.[5]

An alternative approach involves the Grignard reaction of benzyl cyanide with methylmagnesium iodide, which forms an imine intermediate that can be directly reduced to the amine.[6]

Experimental Protocol: Pictet-Spengler Synthesis of N-Toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

| Step | Procedure |

| 1 | To a nitrogen-blanketed mixture of N-toluenesulfonyl-1,1-dimethyl-2-phenyl-ethylamine (8.30 g, 0.027 mol) in dimethoxymethane (50 mL), add boron trifluoride etherate (BF₃·OEt₂, 9.9 mL, 0.081 mol). |

| 2 | Stir the mixture at room temperature for 12 hours, monitoring the reaction progress by gas chromatography. |

| 3 | Partition the reaction mixture between ethyl acetate (100 mL) and water (100 mL). |

| 4 | Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 100 mL). |

| 5 | Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. |

Note: The N-toluenesulfonyl group can be subsequently removed under reducing conditions to yield the free amine.

The Bischler-Napieralski Reaction: A Two-Step Approach via a Dihydroisoquinoline Intermediate

The Bischler-Napieralski reaction is another classical method for the synthesis of isoquinoline derivatives.[8] This reaction involves the intramolecular cyclodehydration of a β-phenethylamide using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).[9][10] The reaction typically yields a 3,4-dihydroisoquinoline, which must then be reduced to the desired 1,2,3,4-tetrahydroisoquinoline.[11]

Mechanism of the Bischler-Napieralski Reaction:

The reaction is believed to proceed via the following steps:

-

Activation of the Amide: The carbonyl oxygen of the β-phenethylamide is activated by the dehydrating agent.

-

Nitrilium Ion Formation: Elimination of the activated oxygen species generates a highly electrophilic nitrilium ion intermediate.

-

Intramolecular Cyclization: The electron-rich aromatic ring attacks the nitrilium ion in an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring.

-

Reduction: The resulting 3,4-dihydroisoquinoline is then reduced to the final this compound using a suitable reducing agent such as sodium borohydride (NaBH₄).

Synthesis of the Key Starting Material: N-(2-Methyl-1-phenylpropan-2-yl)acetamide

The required amide precursor can be synthesized by the acylation of 2-methyl-1-phenylpropan-2-amine with acetic anhydride or acetyl chloride.

Experimental Protocol: Representative Bischler-Napieralski Synthesis

The following is a general procedure for the Bischler-Napieralski reaction, which can be adapted for the synthesis of 1,3,3-trimethyl-3,4-dihydroisoquinoline.

| Step | Procedure |

| 1 | Dissolve N-(2-methyl-1-phenylpropan-2-yl)acetamide in a suitable solvent such as toluene or acetonitrile. |

| 2 | Add a dehydrating agent, such as phosphorus oxychloride (POCl₃), dropwise to the solution at 0 °C. |

| 3 | Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. |

| 4 | After completion, cool the reaction mixture and carefully quench with ice-water. |

| 5 | Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane). |

| 6 | Dry the organic layer, concentrate, and purify the crude 1,3,3-trimethyl-3,4-dihydroisoquinoline by column chromatography. |

| 7 | Dissolve the purified dihydroisoquinoline in a suitable solvent (e.g., methanol) and add sodium borohydride (NaBH₄) portion-wise at 0 °C. |

| 8 | Stir the reaction mixture at room temperature until the reduction is complete. |

| 9 | Quench the reaction with water and extract the product with an organic solvent. |

| 10 | Dry the organic layer, concentrate, and purify the final this compound. |

Comparative Analysis of Synthetic Routes

| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |

| Number of Steps | Typically a one-pot reaction from the amine and aldehyde/ketone. | Two distinct steps: cyclization to the dihydroisoquinoline followed by reduction. |

| Atom Economy | High, as it is a condensation reaction with the loss of only a water molecule. | Lower, due to the use of a stoichiometric dehydrating agent and a separate reduction step. |

| Reaction Conditions | Generally requires acidic conditions, which can range from mild to strong depending on the substrate.[2][12] | Often requires harsher conditions, including strong dehydrating agents and elevated temperatures.[8] |

| Substrate Scope | Broad, but can be sensitive to the electronic nature of the aromatic ring. Electron-donating groups facilitate the reaction.[1] | Also broad, but can be limited by the stability of the starting amide and the intermediate nitrilium ion. |

| Intermediate Isolation | The tetrahydroisoquinoline is formed directly. | The dihydroisoquinoline intermediate is typically isolated before reduction. |

Conclusion

Both the Pictet-Spengler and Bischler-Napieralski reactions represent viable and effective strategies for the synthesis of the this compound core. The choice between these two methods will depend on factors such as the availability of starting materials, the desired scale of the reaction, and tolerance to specific reaction conditions. The Pictet-Spengler reaction offers a more direct and atom-economical route, while the Bischler-Napieralski reaction provides a two-step approach that may be advantageous in certain synthetic contexts. A thorough understanding of the mechanisms and experimental parameters of both reactions is crucial for the successful synthesis of this important heterocyclic scaffold and its derivatives for applications in drug discovery and development.

References

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

-

Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

-

Fagnou, K., & Lautens, M. (2003). Rhodium-Catalyzed Intramolecular [4+2] and [3+2] Cycloadditions of Alkenyl- and Alkynyl-Substituted Dihydroisoquinolines. Organic Letters, 5(13), 2243-2246. [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

- US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and rel

-

Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet−Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611-617. [Link]

-

Pictet-Spengler Isoquinoline Synthesis. [Link]

-

Pictet-Spengler Reaction - Common Conditions. [Link]

-

Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. [Link]

-

Pictet-Spengler Reaction - NROChemistry. [Link]

-

The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564. [Link]

-

Min, L., Yang, W., Weng, Y., Zheng, W., Wang, X., & Hu, Y. (2019). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574-2577. [Link]

-

Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

-

Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

-

The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. [Link]

-

Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

-

One-Pot Amphetamine Synthesis from Phenylacetonitrile, MeMgI and NaBH4. [Link]

-

2-Methyl-1-phenylpropan-2-amine hydrochloride. [Link]

Sources

- 1. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 5. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 6. One-Pot Amphetamine Synthesis from Phenylacetonitrile, MeMgI and NaBH4 - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]

The Emerging Potential of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. This technical guide focuses on a specific, synthetically derived member of this family: 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline . While direct and extensive biological activity data for this parent compound remains nascent in publicly accessible literature, its recent emergence as a key pharmacophoric element in the design of highly potent kinase inhibitors signals a burgeoning interest in its therapeutic potential. This document will synthesize the available information on its synthesis, structural features, and its role as a critical building block in the development of novel therapeutics for oncology, autoimmune disorders, and neurodegenerative diseases.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a vast array of isoquinoline alkaloids, which are naturally occurring compounds with a broad spectrum of pharmacological activities.[1] This heterocyclic system's rigid structure, combined with its three-dimensional arrangement of aromatic and nitrogen-containing functionalities, makes it an ideal framework for molecular recognition by various biological targets. Consequently, synthetic and natural THIQ derivatives have been extensively investigated and have shown promise as antitumor, anti-inflammatory, antibacterial, antiviral, and neuroprotective agents.[1]

This guide shifts the focus to a specific synthetic derivative, this compound. Its utility has been notably highlighted in recent patent literature as a crucial component of novel pyrazolopyrimidine derivatives designed as potent modulators of critical cellular signaling pathways.

Synthesis and Physicochemical Properties of the Core Scaffold

The synthesis of the this compound core can be achieved through established methods of isoquinoline chemistry. A common and adaptable strategy is the Pictet-Spengler reaction . This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system.

For the synthesis of this compound, a suitable β-phenylethylamine precursor bearing gem-dimethyl groups at the benzylic position would be reacted with acetaldehyde or an equivalent electrophile.

Illustrative Synthetic Workflow: Pictet-Spengler Reaction

Caption: Generalized Pictet-Spengler synthesis pathway for this compound.

Biological Activity Profile: A Pharmacophore for Kinase Inhibition

While direct biological data on the unmodified this compound is limited, its incorporation into more complex molecules provides significant insight into its potential as a pharmacophore. A key example is found in patent literature describing novel pyrazolopyrimidine derivatives with potent inhibitory activity against Bruton's tyrosine kinase (BTK) .[1]

Role in Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, as well as in the signaling pathways of other hematopoietic cells. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. Therefore, BTK has emerged as a high-value therapeutic target.

In the patented pyrazolopyrimidine compounds, the this compound moiety serves as a key substituent. These compounds are designed for the prevention or treatment of:

-

Cancer: Particularly B-cell malignancies.

-

Autoimmune Diseases: Where B-cell activity is pathogenic.

-

Parkinson's Disease: Suggesting a potential role in neuro-inflammatory or related pathways.[1]

The rationale for using this specific tetrahydroisoquinoline derivative likely lies in its ability to confer favorable physicochemical properties, such as improved metabolic stability, cell permeability, or to provide a specific three-dimensional conformation that enhances binding to the target kinase.

Conceptual Signaling Pathway: BTK Inhibition in B-Cells

Caption: Simplified pathway of BTK signaling in B-cells and the inhibitory action of 1,3,3-trimethyl-THIQ derivatives.

Potential Therapeutic Applications and Future Directions

The primary therapeutic avenues for compounds containing the this compound scaffold, as suggested by current research, are in oncology, autoimmune diseases, and neurodegenerative disorders.[1]

Oncology and Autoimmune Diseases

The development of BTK inhibitors has revolutionized the treatment of certain B-cell cancers. The incorporation of the 1,3,3-trimethyl-THIQ moiety into next-generation BTK inhibitors could offer advantages in terms of potency, selectivity, and pharmacokinetic profiles.

Neurodegenerative Diseases

The mention of Parkinson's disease in the patent literature is particularly intriguing.[1] While the precise mechanism is not elaborated, it may be linked to the growing understanding of the role of neuro-inflammation in the pathogenesis of neurodegenerative diseases. BTK is expressed in microglia, the resident immune cells of the central nervous system, and its inhibition has been proposed as a therapeutic strategy to quell neuro-inflammatory processes.

Experimental Protocols: Investigating Biological Activity

To further elucidate the biological activity of this compound and its derivatives, a series of in vitro and in vivo assays are recommended.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect on target kinases (e.g., BTK).

-

Methodology:

-

Recombinant human BTK is incubated with the test compound at various concentrations.

-

A specific substrate and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or fluorescence resonance energy transfer (FRET).

-

IC₅₀ values are calculated from the dose-response curves.

-

Cell-Based Proliferation Assays

-

Objective: To assess the cytostatic or cytotoxic effects on relevant cancer cell lines.

-

Methodology:

-

B-cell lymphoma or other relevant cancer cell lines are seeded in 96-well plates.

-

The cells are treated with a range of concentrations of the test compound.

-

After an incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo®.

-

GI₅₀ (concentration for 50% growth inhibition) values are determined.

-

In Vivo Efficacy Studies

-

Objective: To evaluate the therapeutic efficacy in a living organism.

-

Methodology:

-

A relevant animal model is selected (e.g., a xenograft model where human cancer cells are implanted in immunocompromised mice, or a model of autoimmune disease).

-

The animals are treated with the test compound or a vehicle control.

-

Tumor growth is monitored over time, or disease-specific parameters are measured.

-

At the end of the study, tissues can be collected for pharmacokinetic and pharmacodynamic analysis.

-

Conclusion and Outlook

This compound stands as a molecule of significant interest, not for a broad spectrum of inherent biological activities, but for its strategic application as a pharmacophoric scaffold in the design of targeted therapeutics. Its role in the development of potent BTK inhibitors for cancer and autoimmune diseases, with a potential extension to neurodegenerative conditions, underscores the value of this specific trimethylated THIQ structure.

Future research should focus on elucidating the precise contribution of this moiety to the activity and selectivity of the larger drug molecules. Furthermore, systematic screening of the parent compound and its simple analogues against a panel of kinases and other biological targets could uncover novel, direct biological activities, expanding its potential utility in drug discovery. The journey of this compound from a synthetic building block to a key element in targeted therapies is a compelling example of the intricate and evolving nature of medicinal chemistry.

References

- WO2018208132A1 - Pyrazolopyrimidine derivatives, preparation method thereof, and pharmaceutical composition for use in preventing or treating cancer, autoimmune disease and brain disease containing the same as an active ingredient - Google P

- WO 2018/208132 A1 - Pyrazolopyrimidine derivatives, preparation method thereof, and pharmaceutical composition for use in preventing or treating cancer, autoimmune disease and brain disease containing the same as an active ingredient.

-

Faheem, A., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12097–12123. [Link]

-

Singh, N., & Kumar, A. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 919–937. [Link]

-

Faheem, A., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This structural motif is prevalent in a vast array of natural alkaloids and has been instrumental in the development of numerous synthetic pharmaceutical agents.[1][2] THIQ-based compounds exhibit a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and neuroprotective agents, underscoring their importance in drug discovery.[2][3] This guide focuses on a specific, synthetically important derivative: 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline . We will explore its fundamental properties, provide a detailed, field-proven synthetic protocol, and discuss its potential applications for researchers, scientists, and drug development professionals.

Part 1: Core Molecular Attributes and Characterization

Understanding the fundamental physicochemical properties of a compound is the first step in any research and development workflow. These parameters govern its behavior in both chemical reactions and biological systems.

Physicochemical Data Summary

| Property | Value | Method |

| Molecular Formula | C₁₂H₁₇N | Calculated from base structure |

| Molecular Weight | 175.27 g/mol | Calculated |

| Monoisotopic Mass | 175.136100 Da | Calculated |

| Chirality | Chiral at C1 | Structural Analysis |

| LogP (Predicted) | ~2.5 - 3.0 | Estimation based on structure |

Molecular Structure

The structural arrangement of the methyl groups is critical. The gem-dimethyl group at the C3 position sterically hinders the flexibility of the heterocyclic ring, locking it into a more defined conformation. The methyl group at C1 introduces a stereocenter, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers.

Caption: Structure of this compound.

Anticipated Spectroscopic Profile

A robust characterization workflow is essential for structure verification. Based on the known spectra of related THIQ derivatives, the following spectroscopic signatures are expected for this molecule.[1][5][6]

-

¹H NMR:

-

Aromatic Region (δ 7.0-7.5 ppm): A complex multiplet pattern corresponding to the four protons on the benzene ring.

-

C1-H Proton (quartet): A quartet for the single proton at the C1 position, coupled to the adjacent C1-methyl group protons.

-

C4-H₂ Methylene Protons (multiplet): A multiplet for the two diastereotopic protons on the C4 carbon.

-

N-H Proton (broad singlet): A broad singlet for the amine proton, which may be exchangeable with D₂O.

-

C1-CH₃ Protons (doublet): A doublet for the three protons of the methyl group at the C1 position.

-

C3-CH₃ Protons (two singlets): Two distinct singlets for the gem-dimethyl groups at the C3 position, as they are diastereotopic.

-

-

¹³C NMR: Distinct signals would be expected for the aromatic carbons, the aliphatic carbons (C1, C3, C4), and the three methyl carbons. The two methyl carbons at the C3 position would likely show separate signals.

-

Mass Spectrometry (EI-MS): The mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 175. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) to form a stable iminium ion, a characteristic fragmentation for such structures.

Part 2: Synthesis and Mechanistic Insights

The construction of the THIQ core is a well-trodden path in organic synthesis, with the Pictet-Spengler reaction being a primary and highly effective method.[7][8][9][10] This reaction involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution to close the ring.[11][12]

Proposed Synthetic Workflow: Modified Pictet-Spengler Reaction

To achieve the specific 1,3,3-trimethyl substitution pattern, a logical and robust approach involves the reaction of a custom-synthesized β-arylethylamine with acetone.

Caption: Proposed workflow for the synthesis of 1,3,3-Trimethyl-THIQ.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating, with clear checkpoints and rationale for each step.

Step 1: Synthesis of 2-Methyl-1-phenylpropan-2-amine (Precursor)

-

Rationale: The structure of the starting amine is critical as it dictates the substitution pattern at C3 and C4 of the final product. Using an amine with a gem-dimethyl group adjacent to the amino function is necessary to form the 3,3-dimethyltetrahydroisoquinoline.

-

Methodology:

-

To a stirred solution of 2-methyl-1-phenyl-2-nitropropane in anhydrous diethyl ether or THF under an inert atmosphere (N₂), add lithium aluminum hydride (LiAlH₄) portion-wise at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Causality: The reflux ensures the complete reduction of the nitro group to the primary amine.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with ether. Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. This precursor is often used directly in the next step.

-

Step 2: Pictet-Spengler Cyclization

-

Rationale: This is the key ring-forming step. Acetone serves as the carbonyl component that will become C1 and its attached methyl group. A strong acid is required to catalyze both the initial imine formation and the subsequent electrophilic attack on the electron-rich benzene ring.[11][12]

-

Methodology:

-

Dissolve the crude 2-methyl-1-phenylpropan-2-amine in a suitable solvent such as toluene or dichloromethane.

-

Add an excess of acetone (3-5 equivalents). Causality: Using excess acetone drives the equilibrium towards the formation of the iminium ion intermediate.[11]

-

Add the acid catalyst, such as trifluoroacetic acid (TFA) or concentrated HCl, dropwise at room temperature.

-

Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Step 3: Workup and Purification

-

Rationale: The workup is designed to neutralize the acid catalyst and separate the organic product from aqueous and inorganic materials. Purification is critical to isolate the target compound from unreacted starting materials and side products.

-

Methodology:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude product.

-

Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Alternatively, for thermally stable products, purification by vacuum distillation may be possible.

-

Combine the pure fractions and remove the solvent to yield this compound as a pale yellow oil. Characterize using NMR and MS to confirm the structure.

-

Part 3: Applications in Drug Discovery and Research

The THIQ scaffold is a versatile template for designing bioactive molecules.[2] The specific substitution pattern of 1,3,3-trimethyl-THIQ imparts distinct properties that can be leveraged in drug design.

-

CNS-Active Agents: The increased lipophilicity due to the three methyl groups can enhance the ability of the molecule to cross the blood-brain barrier, making it a candidate scaffold for central nervous system (CNS) targets.

-

Conformationally Restricted Analogs: The gem-dimethyl group at the C3 position acts as a "conformational lock," reducing the rotational freedom of the heterocyclic ring. This rigidity can lead to higher binding affinity and selectivity for specific biological targets, as it reduces the entropic penalty upon binding.

-

Chiral Probes: The presence of a stereocenter at C1 allows for the synthesis of enantiomerically pure (R) and (S) forms. These can be used as chiral probes to investigate the stereochemical requirements of receptor binding sites.

-

Fragment-Based Drug Design (FBDD): This molecule can serve as a valuable fragment for building more complex drug candidates. Its defined three-dimensional shape and synthetic accessibility make it an attractive starting point.

Caption: Relationship between structure, properties, and applications.

References

-

Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PubMed Central (PMC) - NIH. Available at: [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]

-

The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]

-

Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation. Lifescience Global. Available at: [Link]

-

Pictet-Spengler Reaction. J&K Scientific LLC. Available at: [Link]

-

Pictet–Spengler reaction. Wikipedia. Available at: [Link]

-

Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity. PubMed. Available at: [Link]

-

Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Semantic Scholar. Available at: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Publications. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs -biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Odesa National University Chemical Journal. Available at: [Link]

-

Study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PubMed Central (PMC) - NIH. Available at: [Link]

-

1-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. Available at: [Link]

-

1,2,3,4-Tetrahydroisoquinoline. PubChem. Available at: [Link]

-

1,2,3,4-tetrahydroisoquinoline - 91-21-4, C9H11N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

Sources

- 1. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]